molecular formula C27H31N B14523522 3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine CAS No. 62328-66-9

3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine

Cat. No.: B14523522
CAS No.: 62328-66-9
M. Wt: 369.5 g/mol
InChI Key: GEKFUCWFJQBOKE-UHFFFAOYSA-N
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Description

“3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine” is an organic compound that belongs to the pyrrolidine class of compounds Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could convert certain functional groups into alcohols or amines.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

“3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine” may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving pyrrolidine derivatives.

    Medicine: Possible pharmaceutical applications due to its structural similarity to bioactive compounds.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, pyrrolidine derivatives can interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound of the pyrrolidine class.

    N-Methylpyrrolidine: A methylated derivative with different chemical properties.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness

“3,5-Diphenyl-1-(2-phenylethyl)-2-(propan-2-yl)pyrrolidine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

CAS No.

62328-66-9

Molecular Formula

C27H31N

Molecular Weight

369.5 g/mol

IUPAC Name

3,5-diphenyl-1-(2-phenylethyl)-2-propan-2-ylpyrrolidine

InChI

InChI=1S/C27H31N/c1-21(2)27-25(23-14-8-4-9-15-23)20-26(24-16-10-5-11-17-24)28(27)19-18-22-12-6-3-7-13-22/h3-17,21,25-27H,18-20H2,1-2H3

InChI Key

GEKFUCWFJQBOKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(CC(N1CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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